2-(4-Methyl-1H-pyrazol-1-yl)butanohydrazide
Overview
Description
2-(4-Methyl-1H-pyrazol-1-yl)butanohydrazide is a chemical compound that belongs to the class of hydrazides, which are derivatives of hydrazine. This compound features a pyrazole ring, a five-membered ring containing two nitrogen atoms, and a butanohydrazide moiety. The presence of the pyrazole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)butanohydrazide typically involves the reaction of 4-methyl-1H-pyrazole with butanohydrazide. One common method is the nucleophilic addition-elimination reaction, where the hydrazide group reacts with the pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1H-pyrazol-1-yl)butanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups.
Substitution: The pyrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
2-(4-Methyl-1H-pyrazol-1-yl)butanohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1H-pyrazol-1-yl)butanohydrazide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The hydrazide group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- Hydrazine-coupled pyrazole derivatives
Uniqueness
2-(4-Methyl-1H-pyrazol-1-yl)butanohydrazide is unique due to its specific combination of a pyrazole ring and a butanohydrazide moiety. This structure imparts distinct chemical and biological properties, making it valuable in various research applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, which can be advantageous in specific contexts .
Properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)butanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-3-7(8(13)11-9)12-5-6(2)4-10-12/h4-5,7H,3,9H2,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPIQZGFVRVTIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN)N1C=C(C=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201207083 | |
Record name | 1H-Pyrazole-1-acetic acid, α-ethyl-4-methyl-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201207083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255147-49-9 | |
Record name | 1H-Pyrazole-1-acetic acid, α-ethyl-4-methyl-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-1-acetic acid, α-ethyl-4-methyl-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201207083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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